molecular formula C16H25N3O3 B177834 Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate CAS No. 148546-91-2

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B177834
CAS No.: 148546-91-2
M. Wt: 307.39 g/mol
InChI Key: FYFXFHWPEFYDKI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methoxyphenyl group attached to a piperazine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 5-amino-2-methoxybenzoic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the methoxy group can result in various substituted phenyl derivatives .

Scientific Research Applications

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the 5-amino-2-methoxyphenyl group, which imparts distinct chemical and biological properties.

Biological Activity

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a tert-butyl group and an amino-methoxyphenyl moiety. Its structure can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
  • Antiparasitic Activity : Preliminary studies suggest that it could have efficacy against certain parasitic infections, potentially through inhibition of critical metabolic pathways in the parasites.

Antiparasitic Activity

Research indicates that compounds similar to this compound have shown promising results in inhibiting the growth of Plasmodium species, which are responsible for malaria. For instance, modifications to similar piperazine derivatives have demonstrated effective inhibition in mouse models, reducing parasitemia significantly at specific dosages .

Neuropharmacological Effects

The piperazine moiety is often associated with neuropharmacological effects. Compounds containing this structure have been studied for their potential in treating anxiety and depression by modulating serotonin and dopamine pathways. For example, related compounds have shown selective binding to serotonin receptors, impacting neurotransmitter release and uptake .

Case Studies

Case Study 1: Antimalarial Efficacy

In a study evaluating the efficacy of various piperazine derivatives against Plasmodium berghei, it was found that certain modifications led to improved metabolic stability and enhanced aqueous solubility, resulting in better bioavailability and therapeutic outcomes. The lead compounds exhibited up to 30% reduction in parasitemia when administered at doses of 40 mg/kg .

Case Study 2: Neurotransmitter Interaction

A separate investigation into the neuropharmacological properties of piperazine derivatives indicated that specific structural modifications could enhance receptor selectivity. The study highlighted the importance of the amino group in facilitating interactions with serotonin receptors, suggesting potential applications in treating mood disorders .

Research Findings Summary Table

Activity Type Efficacy Mechanism Reference
Antiparasitic30% reduction in P. berghei parasitemiaInhibition of metabolic pathways
NeuropharmacologicalSelective receptor bindingModulation of serotonin pathways

Properties

IUPAC Name

tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)13-11-12(17)5-6-14(13)21-4/h5-6,11H,7-10,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFXFHWPEFYDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443545
Record name TERT-BUTYL 4-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148546-91-2
Record name 1,1-Dimethylethyl 4-(5-amino-2-methoxyphenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148546-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 4-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 10% palladium on carbon (10 g) in a solution of 4-tert-butoxycarbonyl-1-(2-methoxy-5-nitrophenyl)piperazine (D2) (124.5 g) in ethanol (3.5L) and water (50 ml) was stirred with hydrogen at ambient temperature and atmospheric pressure for 18 h. The reaction mixture was filtered and the filtrate concentrated to afford the title compound (D3) as a gum (112 g, 99%). MH+ 308.
Quantity
124.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

33 g of 4-(2-Methoxy-5-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (97.8 mmol) were dissolved in 450 mL of methanol. 3 g of 10% Pd/C were added at room temperature under nitrogen atmosphere, and the reaction mixture was hydrogenated for 4 h. The reaction mixture was filtered over Celite, the was solvent evaporated and the remaining residue was treated with 100 mL of diisopropylether. Once crystallization started, the solvent was removed under reduced pressure and the remaining product dried thoroughly. This material was used in subsequent steps without further purification.
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

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